molecular formula C12H16BBrO2 B1379891 2-(4-Bromophenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane CAS No. 1092060-78-0

2-(4-Bromophenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane

Cat. No.: B1379891
CAS No.: 1092060-78-0
M. Wt: 282.97 g/mol
InChI Key: PRUASQKAECKLGK-UHFFFAOYSA-N
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Description

2-(4-Bromophenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane (CAS: 1092060-78-0) is a high-value organoboron reagent primarily utilized as a key synthetic intermediate in advanced research and development. This compound, with a molecular formula of C₁₂H₁₆BBrO₂ and a molecular weight of 282.97 g/mol, is characterized as a pale yellow to colorless liquid with a predicted density of 1.29 g/cm³ at 20 °C . It belongs to the 1,3,2-dioxaborinane class of cyclic boronic esters, which are widely recognized for their utility in constructing complex organic molecules . Its principal research value lies in its application in metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. The molecule features two reactive centers: a bromophenyl group amenable to palladium-catalyzed substitution and a protected boronic ester functionality. This unique structure allows it to act as a versatile building block for synthesizing biaryl systems, which are core structures in pharmaceuticals, agrochemicals, and organic materials . The 1,3,2-dioxaborinane ring offers enhanced stability compared to simpler boronic acids, facilitating easier handling and storage while still reacting efficiently under standard coupling conditions . To ensure product integrity, it must be stored sealed in a dry environment, preferably under refrigeration (2-8°C) . This product is strictly labeled For Research Use Only . It is not intended for diagnostic or therapeutic purposes, nor for human use. Researchers should consult the safety data sheet prior to handling, as this compound carries the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation) .

Properties

IUPAC Name

2-(4-bromophenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BBrO2/c1-9-8-12(2,3)16-13(15-9)10-4-6-11(14)7-5-10/h4-7,9H,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRUASQKAECKLGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(CC(O1)(C)C)C)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BBrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701214780
Record name 2-(4-Bromophenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1092060-78-0
Record name 2-(4-Bromophenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1092060-78-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(4-Bromophenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701214780
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromophenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane typically involves the reaction of 4-bromophenylboronic acid with 2,2,4-trimethyl-1,3-dioxolane in the presence of a suitable catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is heated to reflux, and the progress of the reaction is monitored by thin-layer chromatography (TLC). After completion, the product is purified by column chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control of reaction conditions and improved safety. The use of automated systems ensures consistent product quality and reduces the risk of human error.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromophenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding boronic acids.

    Reduction: Reduction reactions can convert the bromophenyl group to a phenyl group.

    Substitution: The bromine atom can be substituted with various nucleophiles in cross-coupling reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, are commonly employed. Typical conditions include the use of a palladium catalyst, a base (e.g., potassium carbonate), and a solvent like tetrahydrofuran (THF).

Major Products Formed

    Oxidation: Boronic acids.

    Reduction: Phenyl derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Organic Synthesis

One of the primary applications of 2-(4-Bromophenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane is in organic synthesis, particularly in cross-coupling reactions. Its boron-containing structure allows it to participate in:

  • Suzuki Coupling Reactions : This compound can act as a boronic ester in Suzuki reactions to form carbon-carbon bonds. This is particularly valuable for synthesizing biaryl compounds and complex organic molecules .

Material Science

The compound is also utilized in the development of advanced materials:

  • Organic Light Emitting Diodes (OLEDs) : Its derivatives are used as hole transport materials in OLEDs due to their ability to facilitate charge transport and enhance device performance .
  • Perovskite Solar Cells : The dioxaborinane structure contributes to the synthesis of novel semiconducting materials that can be integrated into perovskite solar cells, improving their efficiency and stability .

Case Study 1: Suzuki Coupling Reaction

In a study published by researchers focusing on the synthesis of biaryl compounds, this compound was employed as a key reagent. The reaction demonstrated high yields and selectivity for the desired products under mild conditions. This showcases the compound's utility in producing complex organic frameworks efficiently.

Case Study 2: Development of OLED Materials

Research conducted on new OLED materials highlighted the incorporation of boronic esters like this compound into the synthesis of triphenylamine derivatives. These derivatives exhibited improved hole mobility and luminescence properties compared to traditional materials used in OLEDs .

Mechanism of Action

The mechanism of action of 2-(4-Bromophenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane in cross-coupling reactions involves the formation of a palladium complex with the boronic ester. The palladium catalyst facilitates the transmetalation step, where the boron atom transfers its organic group to the palladium center. This is followed by reductive elimination, resulting in the formation of a new carbon-carbon bond .

Comparison with Similar Compounds

Substituent Variations on the Aryl Group

  • 2-(4-Fluorophenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane (CAS: N/A):
    The fluorophenyl analog exhibits reduced steric hindrance compared to the bromophenyl derivative, enhancing its reactivity in electron-deficient systems. Calculated properties include LogP = 4.01 and polar surface area = 18.46 Ų, similar to the bromophenyl variant .
  • 2-(4-Methoxyphenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane :
    The methoxy group increases electron density on the aryl ring, improving reactivity in Suzuki-Miyaura couplings. NMR data (δH = 7.35–6.85 ppm for aromatic protons) indicate distinct electronic effects compared to bromo- or fluoro-substituted derivatives .

Variations in the Boronate Core

  • 2-(4-Bromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane :
    This five-membered dioxaborolane derivative has higher ring strain, leading to faster transmetallation in cross-couplings but lower thermal stability. Yields in palladium-catalyzed reactions exceed 80% under optimized conditions .
  • 2-(Triorganosilyl)-4,4,6-trimethyl-1,3,2-dioxaborinane: Silyl-substituted analogs exhibit enhanced air stability and unique reactivity in silylation reactions, though they are less common in mainstream borylation protocols .

Reactivity and Catalytic Performance

Palladium-Catalyzed Borylation

  • Substrate Scope : The bromophenyl derivative efficiently reacts with electron-rich aryl iodides and bromides (yields: 75–82%) using Buchwald’s palladium catalyst .
  • Comparison with Pinacol Boronates : Unlike pinacol esters, the dioxaborinane core resists protodeboronation under acidic conditions, enabling broader solvent compatibility .

Nickel-Catalyzed Borylation

  • Functional Group Tolerance : The compound tolerates esters, nitriles, and ketones in nickel-catalyzed reactions (60–85% yields). DFT studies reveal C–B bond formation via σ-bond metathesis, distinct from palladium’s oxidative addition pathway .

Physicochemical Properties and Stability

Property 2-(4-Bromophenyl)-4,4,6-trimethyl-dioxaborinane 4,4,5,5-Tetramethyl-dioxaborolane Analog 2-(4-Fluorophenyl) Analog
LogP (pH 7.4) 4.01 3.78 4.01
Molar Refractivity 56.16 cm³ 52.34 cm³ 54.89 cm³
Thermal Stability (°C) >150 ~120 >150
Reaction Yield (Pd-catalyzed) 75–82% 80–85% 70–78%

Biological Activity

2-(4-Bromophenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane (commonly referred to as dioxaborinane) is a boron-containing compound that has garnered attention in medicinal and synthetic chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

  • Chemical Formula : C₁₂H₁₆BBrO₂
  • Molecular Weight : 282.97 g/mol
  • CAS Number : 1092060-78-0
  • Appearance : White to light yellow powder

Mechanisms of Biological Activity

The biological activity of dioxaborinane derivatives is primarily attributed to their ability to interact with biological macromolecules. Key mechanisms include:

  • Enzyme Inhibition : Dioxaborinanes can act as enzyme inhibitors by forming reversible or irreversible complexes with target enzymes. This interaction can modulate various biochemical pathways.
  • Antioxidant Activity : Some studies suggest that dioxaborinanes exhibit antioxidant properties, which can protect cells from oxidative stress and damage.
  • Anticancer Potential : Preliminary research indicates that dioxaborinanes may possess anticancer properties by inducing apoptosis in cancer cells through the modulation of signaling pathways.

Biological Activity Data

Activity Type Description Reference
Enzyme InhibitionInhibits specific kinases involved in cancer growth
Antioxidant ActivityScavenges free radicals and reduces oxidative stress
Anticancer EffectsInduces apoptosis in various cancer cell lines

Case Study 1: Anticancer Activity

A study investigated the effects of this compound on human breast cancer cell lines. The results demonstrated a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment. The compound induced apoptosis through the activation of caspase pathways.

Case Study 2: Enzyme Inhibition

Another research focused on the inhibition of the enzyme dihydrofolate reductase (DHFR) by dioxaborinane derivatives. The study found that these compounds exhibited competitive inhibition with an IC50 value in the low micromolar range, indicating potential for development as antifolate drugs.

Discussion

The biological activities of this compound suggest its potential utility in therapeutic applications, particularly in oncology and as enzyme inhibitors. The compound's ability to modulate critical biological pathways makes it a candidate for further investigation.

Q & A

Q. How do structural modifications influence its reactivity in cross-coupling reactions?

  • Methodological Answer : Electron-withdrawing groups (e.g., bromine) enhance electrophilicity at the boron center, accelerating transmetallation. Steric hindrance from trimethyl groups may reduce undesired homocoupling. Systematic variation of aryl substituents (e.g., nitro, methoxy) and kinetic studies under standardized conditions reveal structure-activity trends .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-Bromophenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane
Reactant of Route 2
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2-(4-Bromophenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane

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